![molecular formula C9H5FN2O2 B11903635 8-Fluoro-6-nitroquinoline](/img/structure/B11903635.png)
8-Fluoro-6-nitroquinoline
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Overview
Description
8-Fluoro-6-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-nitroquinoline typically involves the fluorination and nitration of quinoline derivatives. One common method includes the direct fluorination of 6-nitroquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the nitration of 8-fluoroquinoline using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Fluoro-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
8-Fluoro-6-nitroquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as antimicrobial and anticancer agents. For example, research has indicated that modifications to the quinoline structure can enhance antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Properties
In a study focusing on the synthesis of new fluoroquinolone models, compounds derived from this compound exhibited varying degrees of antimicrobial activity. The results suggested that hydrophilic groups improved efficacy against Gram-negative bacteria, while lipophilic groups were more effective against Gram-positive bacteria .
Biological Research
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases. Its mechanism often involves interaction with biological macromolecules, which can disrupt cellular processes.
Fluorescent Probes:
this compound is also utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of biochemical pathways .
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing complex materials with tailored properties.
Analytical Chemistry
Reagent in Metal Ion Detection:
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions. This application is particularly relevant in environmental monitoring, where accurate detection methods are essential .
Mechanism of Action
The mechanism of action of 8-Fluoro-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline derivative with similar chemical properties but lacking the nitro group.
8-Nitroquinoline: A nitro-substituted quinoline without the fluorine atom.
5,8-Difluoroquinoline: A quinoline derivative with two fluorine atoms at positions 5 and 8.
Uniqueness: 8-Fluoro-6-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5FN2O2 |
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Molecular Weight |
192.15 g/mol |
IUPAC Name |
8-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H |
InChI Key |
OFWJQKHUTOLSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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